molecular formula C21H18N2O3S B300908 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Cat. No. B300908
M. Wt: 378.4 g/mol
InChI Key: QLLIXOARRIVPGI-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as EPI-001 and is a small molecule inhibitor of the androgen receptor (AR). EPI-001 has shown promising results in the treatment of prostate cancer and has the potential to become a valuable tool in the fight against this disease.

Mechanism of Action

EPI-001 works by binding to a specific region of the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) known as the AF-2 domain. This binding blocks the interaction of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone with coactivator proteins, which are required for the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone to function properly. As a result, EPI-001 inhibits 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduces the growth of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a significant impact on the biochemical and physiological processes involved in prostate cancer growth and progression. In addition to inhibiting 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function, EPI-001 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and inhibit the expression of genes that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPI-001 for lab experiments is its specificity for the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone). This allows researchers to study the effects of 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition on prostate cancer cells without interfering with other cellular processes. However, one limitation of EPI-001 is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

There are several potential future directions for research on EPI-001 and its applications in the treatment of prostate cancer. These include:
1. Development of more potent EPI-001 analogs that can achieve greater 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition at lower concentrations.
2. Investigation of the effects of EPI-001 on other types of cancer that are driven by the androgen receptor.
3. Combination of EPI-001 with other cancer therapies to enhance its anti-cancer effects.
4. Study of the long-term effects of EPI-001 treatment on prostate cancer patients, including its potential to reduce the risk of disease recurrence.
In conclusion, EPI-001 is a promising compound with potential applications in the treatment of prostate cancer. Its specificity for the androgen receptor makes it a valuable tool for studying the role of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone in cancer growth and progression. Further research is needed to fully understand the biochemical and physiological effects of EPI-001 and its potential as a cancer therapy.

Synthesis Methods

The synthesis of EPI-001 involves a multi-step process that includes the reaction of various chemicals and reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromoethanol to form 4-ethoxyphenethylamine. The second step involves the reaction of 4-ethoxyphenethylamine with 4-(2-propynyloxy)benzaldehyde to form 3-(4-ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone.

Scientific Research Applications

EPI-001 has been extensively studied in scientific research for its potential applications in the treatment of prostate cancer. The androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) is a key regulator of prostate cancer growth and progression, and EPI-001 has been shown to inhibit 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduce the growth of prostate cancer cells in vitro and in vivo.

properties

Product Name

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-3-13-26-18-9-5-15(6-10-18)14-19-20(24)23(21(27)22-19)16-7-11-17(12-8-16)25-4-2/h1,5-12,14H,4,13H2,2H3,(H,22,27)/b19-14-

InChI Key

QLLIXOARRIVPGI-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.